4-chloro-1H-indole-3-carbonitrile
Description
Significance of the Indole (B1671886) Nucleus in Chemical Biology and Material Science Research
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structural motif in the fields of chemical biology and material science. google.comnih.govrsc.org Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan and a multitude of natural products and alkaloids. sigmaaldrich.comresearchgate.net This natural abundance has inspired chemists to explore its potential, leading to its incorporation into a wide array of pharmacologically active agents. google.comfoodb.ca Indole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. nih.govnih.govacs.orgnih.gov
The unique electronic properties of the indole ring system allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets like proteins and nucleic acids. foodb.ca This makes the indole scaffold a frequent component in the design of new therapeutic agents. nih.gov For instance, several FDA-approved drugs contain the indole core, highlighting its clinical significance. acs.org
In material science, the indole framework is valued for its electro-optical properties. Indole-containing polymers and small molecules are investigated for their applications in organo-electronics, such as in the development of functional materials and sensors. chemicalbook.comnih.gov The versatility of the indole nucleus allows for functionalization at various positions, enabling the fine-tuning of its chemical and physical properties for specific applications. rsc.orgsigmaaldrich.com
Table 1: Diverse Biological Roles of the Indole Scaffold
| Biological Activity | Example Compound Class/Drug | Therapeutic Area |
|---|---|---|
| Anticancer | Vinca Alkaloids (e.g., Vincristine) | Oncology rsc.orgsigmaaldrich.com |
| Anti-inflammatory | Indomethacin | Rheumatology sigmaaldrich.comnih.gov |
| Antihypertensive | Reserpine | Cardiology acs.orgnih.gov |
| Antiviral | Delavirdine | HIV/AIDS Treatment nih.govnih.gov |
Contextualization of Halogenated Indole Derivatives in Synthetic and Mechanistic Chemistry
The introduction of halogen atoms onto the indole nucleus significantly modulates its chemical reactivity and biological profile. Halogenated indoles are key intermediates in organic synthesis, serving as versatile building blocks for more complex molecules through reactions like cross-coupling and organometallic preparations. rsc.org The position and nature of the halogen substituent (F, Cl, Br, I) can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. google.com
In synthetic chemistry, halogenation provides a chemical handle for introducing further diversity. For example, a chloro-substituent, as seen in 4-chloro-1H-indole-3-carbonitrile, can be a site for various palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov Mechanistic studies have explored various methods for the regioselective halogenation of the indole ring, which can be challenging due to the high reactivity of the heterocyclic system. chemicalbook.com For instance, electrophilic halogenation is a common strategy, but controlling the site of substitution requires careful selection of reagents and reaction conditions.
From a biological perspective, halogenation can enhance the potency and selectivity of indole-based drug candidates. The halogen atom can act as a bioisostere for a hydrogen atom, occupying a similar space but altering electronic distribution, which can lead to improved binding affinity with target receptors. google.com Studies on various halogenated indoles have shown that these modifications can lead to potent biological activities, including the modulation of the aryl hydrocarbon receptor (AhR), which is involved in inflammatory processes. google.com
Table 2: Synthetic Utility of Halogenated Indoles
| Reaction Type | Reagents/Catalysts | Application |
|---|---|---|
| Suzuki Coupling | Palladium catalysts, Boronic acids | C-C bond formation |
| Sonogashira Coupling | Palladium catalysts, Copper co-catalyst, Alkynes | C-C (alkynyl) bond formation nih.gov |
| Buchwald-Hartwig Amination | Palladium catalysts, Amines | C-N bond formation |
| Cyanation | Copper(I) cyanide | Introduction of nitrile group |
Current Research Landscape Pertaining to this compound
The specific compound, this compound, occupies a niche within the broader field of indole chemistry. A review of current scientific literature reveals that dedicated research studies focusing exclusively on its synthesis, reactivity, and biological activity are sparse. Its presence is primarily noted through its availability from various chemical suppliers, where it is listed as a building block for synthetic chemistry.
While direct research on this compound is limited, the research landscape for its close structural analogs provides a valuable context for its potential applications and areas of investigation.
Analogs with Different Substitution Patterns: Significant research exists for isomers such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile , which is a key intermediate in the synthesis of the antidepressant vilazodone. nih.govresearchgate.net This highlights the importance of chloro- and cyano-substituted indoles in the development of pharmaceuticals targeting the central nervous system. Similarly, compounds like 4-chloro-1H-indole-7-carbonitrile are documented, though with less extensive research.
Analogs with Different Functional Groups: The corresponding carboxylic acid, 4-chloroindole-3-acetic acid , is a known plant hormone (auxin) with well-documented biological activities, including promoting root formation in plant cuttings. nih.govrsc.org Its synthesis has been reported, providing potential synthetic routes that could be adapted for the nitrile analog. rsc.org
Parent Indole-3-carbonitrile Scaffold: The unsubstituted parent molecule, 1H-indole-3-carbonitrile (also known as 3-cyanoindole), has been identified in various natural sources. nih.gov Derivatives of this scaffold are being actively investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancer therapy. This suggests that the introduction of a chlorine atom at the 4-position could be a strategy to modulate the activity and pharmacokinetic properties of such inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETNWFHVVSHRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680563 | |
| Record name | 4-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-73-8 | |
| Record name | 4-Chloro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloro 1h Indole 3 Carbonitrile and Its Precursors
Cyclization Strategies in the Formation of the Indole (B1671886) Core Bearing a Chloro-Substitution
The creation of the indole nucleus with a chlorine atom at the 4-position is a critical first stage in the synthesis of 4-chloro-1H-indole-3-carbonitrile. Various classical and modern cyclization reactions have been adapted for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.
Fischer Indole Synthesis Variants for this compound Production
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for constructing the indole ring system. wikipedia.orgbyjus.comyoutube.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.commdpi.com
For the synthesis of a 4-chloroindole (B13527) core, a (3-chlorophenyl)hydrazine (B1595953) derivative would be the logical starting material. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org Following protonation, a rsc.orgrsc.org-sigmatropic rearrangement occurs, leading to the formation of a diimine intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgyoutube.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂). wikipedia.orgmdpi.com
An alternative approach within the Fischer synthesis framework involves starting with materials where other key functionalities are already in place. For instance, a reported synthesis of a related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, utilizes 4-cyanophenylhydrazine hydrochloride as a precursor, demonstrating the compatibility of the Fischer indolization with existing cyano and chloro substituents on the starting materials. tandfonline.com While unsymmetrical ketones can lead to regioisomeric products, the careful selection of the carbonyl component is essential for directing the cyclization to form the desired indole isomer. byjus.com
Table 1: Overview of Fischer Indole Synthesis for Substituted Indoles
| Starting Materials | Catalyst Type | Key Features | Relevant Citations |
|---|---|---|---|
| (Substituted) Phenylhydrazine and Aldehyde/Ketone | Brønsted or Lewis Acids | Oldest and most effective method; can be done in a single pot. | wikipedia.org, byjus.com |
| 4-Cyanophenylhydrazine and 6-chlorohexanal | 85% H₃PO₄ | Telescopic approach for a key intermediate of Vilazodone. | tandfonline.com |
Madelung Synthesis and Related Approaches for N-H Indoles
The Madelung synthesis, first reported in 1912, provides an alternative route to indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. wikipedia.org This method is particularly useful for producing N-H indoles. The classic conditions involve using a strong base like sodium or potassium alkoxide at temperatures between 200–400 °C. wikipedia.org
To produce a 4-chloroindole core, an N-(2-alkyl-6-chlorophenyl)amide would be the required precursor. A significant modification that enhances the utility of this reaction for substituted anilines is the Smith-modified Madelung synthesis. wikipedia.org This variant uses organolithium reagents to deprotonate both the amide nitrogen and the ortho-alkyl group, facilitating cyclization onto an ester or carboxylic acid. This approach has proven effective for anilines bearing halide substituents. wikipedia.org
Modern variations of the Madelung synthesis have focused on making the reaction conditions milder by introducing electron-withdrawing groups on the aniline (B41778) ring to increase the acidity of the benzylic protons. researchgate.netresearchgate.net For example, the synthesis of 4-nitroindoles has been successfully achieved using a modified Madelung approach, highlighting its potential for preparing specifically substituted indoles. researchgate.netresearchgate.net
Table 2: Madelung Synthesis and Its Modifications
| Synthesis Variant | Precursor | Reagents | Key Characteristics | Relevant Citations |
|---|---|---|---|---|
| Classic Madelung | N-phenylamides | Strong base (e.g., sodium ethoxide), high temperature | Intramolecular cyclization to form indoles. | wikipedia.org |
| Smith-Modified | 2-Alkyl-N-trimethylsilyl anilines | Organolithium reagents, esters/carboxylic acids | Applicable to a wide range of substituted anilines, including halides. | wikipedia.org |
Palladium-Catalyzed and Copper-Catalyzed Cycloaddition Reactions
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic rings. Both palladium and copper have been employed effectively in the synthesis of substituted indoles.
A notable palladium-catalyzed method involves the direct annulation of substituted 2-chloroanilines with ketones. organic-chemistry.org This strategy is highly efficient for producing polyfunctionalized indoles. For the synthesis of a 4-chloroindole derivative, this would entail the reaction of a 2,4-dichloroaniline (B164938) derivative with a suitable ketone. The optimized conditions for this reaction often use a [Pd(tBu₃P)₂] catalyst with K₃PO₄ as the base. organic-chemistry.org Another related palladium-catalyzed approach is the cyclization of α-chloroacetanilides to form oxindoles, which can be precursors to indoles. organic-chemistry.orgnih.gov
Copper-catalyzed reactions also provide a valuable pathway to indole synthesis. While many examples focus on Ullmann-type couplings using iodoanilines, these methods demonstrate the principle of forming the indole ring through C-C and C-N bond formation. nih.gov For instance, CuI/L-proline has been used as a catalytic system to synthesize various indole derivatives. nih.gov The tolerance of these catalytic systems to various functional groups makes them attractive for the synthesis of complex molecules like this compound.
Regioselective Introduction of the Nitrile Functionality at C-3 Position
Once the 4-chloroindole core is synthesized, the next critical step is the introduction of the nitrile group (–C≡N) specifically at the C-3 position. The indole ring is electron-rich, with the C-3 position being the most nucleophilic and thus the most reactive site for electrophilic substitution. chemrxiv.org
Direct Cyanation Methodologies at Indole C-3
Direct C-H cyanation offers an atom-economical approach to installing the nitrile group. Several methods have been developed that show excellent regioselectivity for the C-3 position of the indole nucleus.
Palladium-catalyzed C-3 cyanation has been achieved using acetonitrile (B52724) (CH₃CN) as a "green" and readily available cyanide source. rsc.orgresearchgate.net Another palladium-catalyzed system uses a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical source for the "CN" group, providing good yields and high regioselectivity. rsc.org
Gallium(III) chloride (GaCl₃) has been shown to catalyze the direct cyanation of indoles using N-cyanosuccinimide (NCS) as a bench-stable electrophilic cyanating agent. researchgate.netnih.gov This method is effective for unprotected indoles and provides 3-cyanoindoles in good yields. nih.gov Copper-promoted C-3 cyanation of both free N-H and N-protected indoles has also been reported, further expanding the toolkit for this transformation. researchgate.net
Table 3: Methods for Direct C-3 Cyanation of Indoles
| Catalyst/Reagent | Cyanide Source | Key Features | Relevant Citations |
|---|---|---|---|
| Palladium (ligand-free) | Acetonitrile (CH₃CN) | Green and readily available cyanide source. | rsc.org, researchgate.net |
| Palladium | NH₄HCO₃ and DMSO | Practical and safe cyanation method. | rsc.org |
| Gallium(III) chloride (GaCl₃) | N-Cyanosuccinimide (NCS) | Uses a bench-stable electrophilic cyanating agent. | researchgate.net, nih.gov |
Transformations of C-3 Substituted Indoles to the Carbonitrile
An alternative to direct cyanation is the conversion of a pre-existing functional group at the C-3 position into a nitrile. This two-step approach often begins with the introduction of a formyl group (an aldehyde) at the C-3 position, a reaction that can be readily achieved via the Vilsmeier-Haack reaction. A patent describes the synthesis of N-acetyl-4-chloroindole-3-formaldehyde from N-acetyl indole-3-formaldehyde and N-chlorosuccinimide, which establishes the 4-chloro-3-formylindole scaffold. google.com
Once the 3-formylindole is obtained, it can be converted to the corresponding 3-carbonitrile. A standard and reliable method for this transformation involves two steps:
Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime.
Dehydration: The resulting aldoxime is then dehydrated using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, to yield the nitrile.
This transformation of a C-3 formyl group to a carbonitrile is a well-established strategy in organic synthesis and provides a robust alternative to direct cyanation methodologies. nih.gov
Strategic Incorporation of the Chlorine Atom at the C-4 Position
The introduction of a chlorine atom at the C-4 position of the indole nucleus requires overcoming the intrinsic reactivity of the indole ring, which typically favors electrophilic substitution at the C-3 position, followed by the C-2 and C-5 positions. acs.orgnih.gov Modern synthetic strategies employ directing groups and the halogenation of carefully designed precursor molecules to achieve the desired C-4 selectivity. acs.orgrsc.org
Halogenation Reactions in Precursor Molecules
A primary strategy for the synthesis of 4-chloroindoles involves the direct halogenation of precursor molecules where the indole ring is substituted with a directing group. This approach has been successfully demonstrated through the chlorination of N-protected indole-3-formaldehydes.
A patented method describes the synthesis of various N-protected 4-chloroindole-3-formaldehyde compounds by reacting the corresponding N-protected indole-3-formaldehydes with N-chlorosuccinimide (NCS). google.com This reaction proceeds with excellent regioselectivity for the C-4 position and provides moderate to high yields. The use of a protecting group on the indole nitrogen is crucial for directing the chlorination to the desired position. The protecting group likely influences the electronic distribution of the indole ring and may also play a steric role in guiding the electrophilic attack of the chlorinating agent. This method is advantageous due to its mild reaction conditions, simple operation, and the commercial availability of NCS. google.comwikipedia.orgchemicalbook.com
The choice of the N-protecting group can influence the reaction yield. For instance, N-acetyl and N-p-nitrobenzenesulfonyl protected indole-3-formaldehydes have been shown to produce high yields of the corresponding 4-chloro derivatives. google.com
Table 1: Synthesis of N-protected 4-chloroindole-3-formaldehydes using NCS google.com
| N-Protecting Group | Product | Yield (%) |
| Acetyl | N-acetyl-4-chloroindole-3-formaldehyde | 80 |
| Carbobenzoxy | N-carbobenzoxy-4-chloroindole-3-formaldehyde | 46 |
| p-Nitrobenzenesulfonyl | N-p-nitrobenzenesulfonyl-4-chloroindole-3-formaldehyde | 83 |
| Furan-2-formyl | N-(furan-2-formyl)-4-chloroindole-3-formaldehyde | 73 |
| Thiophene-2-formyl | N-(thiophene-2-formyl)-4-chloroindole-3-formaldehyde | 68 |
| Data sourced from patent CN112028813B. |
Novel and Green Chemistry Synthetic Routes Towards this compound
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. springernature.comrsc.org This has led to the exploration of novel synthetic routes for the preparation of halogenated indoles that minimize waste, avoid hazardous reagents, and utilize milder reaction conditions.
One promising green approach involves the use of Oxone-halide systems for the halogenation of indoles. researchgate.netacs.orgnih.gov This method generates the reactive halogenating species in situ from an oxidizing agent like Oxone and a halide salt, thus avoiding the need for stoichiometric and often toxic halogenating agents. springernature.comacs.org Research has shown that the choice of protecting group on the indole nitrogen can direct the halogenation to either the C-2 or C-3 position. acs.orgnih.gov While C-4 chlorination using this method has not been explicitly reported for the target molecule, the principles of this green methodology could potentially be adapted through the use of appropriate C-4 directing precursors.
Photocatalysis represents another innovative and green strategy for chemical synthesis. researchgate.netnih.govacs.orgacs.org Visible-light photocatalysis, in particular, offers a mild and sustainable way to initiate chemical reactions. researchgate.netnih.gov While current applications in indole chemistry have focused on processes like C-H alkylation and the synthesis of indoles from other precursors, the potential for photocatalytic C-H chlorination exists. nih.govacs.org Such a method would likely involve the generation of a chlorine radical under photocatalytic conditions, which could then react with a suitably activated indole precursor. The development of a photocatalytic method for the synthesis of this compound would represent a significant advancement in the green synthesis of this important compound.
Mechanistic Investigations of 4 Chloro 1h Indole 3 Carbonitrile S Reactivity and Transformations
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is generally susceptible to electrophilic aromatic substitution (EAS), with the pyrrole (B145914) ring being more reactive than the benzene (B151609) portion. However, in 4-chloro-1H-indole-3-carbonitrile, the reactivity and regioselectivity of EAS are significantly modulated by the existing substituents.
The nitrile group (-C≡N) at the C-3 position is a powerful electron-withdrawing group, deactivating the indole ring towards electrophilic attack. The chlorine atom at C-4 is also deactivating due to its inductive effect (-I) but can direct incoming electrophiles to the ortho and para positions due to its resonance effect (+R). doubtnut.com
For instance, the chlorination of benzene requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) to generate a potent electrophile (Cl⁺). youtube.com A similar strategy would be necessary to overcome the deactivation of the indole ring in this compound. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex, before a base removes a proton to restore aromaticity. doubtnut.comyoutube.com
Nucleophilic Reactivity of the Nitrile Group and its Derivatives
The carbon atom of the nitrile group in this compound is electrophilic due to the polarity of the carbon-nitrogen triple bond. libretexts.orglibretexts.org This makes it a target for various nucleophilic addition reactions, allowing for the transformation of the nitrile into other valuable functional groups without altering the core indole structure. wikipedia.org
Key Transformations of the Nitrile Group:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. libretexts.orgchemistrysteps.com In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orgchemistrysteps.com This process ultimately affords 4-chloro-1H-indole-3-carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) attacks the electrophilic nitrile carbon, and after aqueous workup, yields (4-chloro-1H-indol-3-yl)methanamine. libretexts.orglibretexts.org This reaction proceeds through an intermediate imine anion. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents can attack the nitrile carbon to form an imine salt intermediate. libretexts.orgwikipedia.orgchemistrysteps.com Subsequent hydrolysis of this intermediate produces a ketone. libretexts.orgchemistrysteps.com For example, reacting this compound with a Grignard reagent like methyl magnesium bromide would yield 1-(4-chloro-1H-indol-3-yl)ethan-1-one after hydrolysis.
Below is a table summarizing the nucleophilic transformations of the nitrile group.
| Reaction Type | Reagents | Intermediate | Product |
| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, heat | Amide | 4-chloro-1H-indole-3-carboxylic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | (4-chloro-1H-indol-3-yl)methanamine |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine Salt | 3-acyl-4-chloro-1H-indole |
Reactions Involving the Indole N-H Moiety
The nitrogen atom of the indole ring possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for a variety of N-functionalization reactions, which are crucial for modifying the compound's properties.
A common method for N-functionalization is N-alkylation. This typically involves deprotonation with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkyl halide. For example, propargylation has been achieved using propargyl bromide in the presence of NaH. nih.gov Similarly, N-benzylation can be accomplished with benzyl (B1604629) chloride and K₂CO₃. nih.gov
A specific example involving a related substrate is the base-catalyzed nucleophilic addition of 4-chloro-1H-indole to vinylene carbonate. nih.gov Using potassium carbonate as a catalyst in acetonitrile (B52724), the reaction proceeds smoothly to give 4-(4-chloro-1H-indol-1-yl)-1,3-dioxolan-2-one in an 84% yield, demonstrating an efficient, regioselective N-functionalization. nih.gov
The table below summarizes representative reactions at the indole N-H position.
| Reaction Type | Base | Electrophile | Product | Reference |
| N-Alkylation (Propargylation) | NaH | Propargyl Bromide | 1-(prop-2-yn-1-yl)-4-chloro-1H-indole-3-carbonitrile | nih.gov |
| N-Alkylation (Benzylation) | K₂CO₃ | Benzyl Chloride | 1-benzyl-4-chloro-1H-indole-3-carbonitrile | nih.gov |
| Nucleophilic Addition | K₂CO₃ | Vinylene Carbonate | 4-(4-chloro-1H-indol-1-yl)-1,3-dioxolan-2-one* | nih.gov |
*Product shown is for 4-chloro-1H-indole, demonstrating the reactivity of the N-H moiety.
Reactivity of the Chloro-Substitution at C-4 Position
The chlorine atom at the C-4 position is a key handle for further molecular diversification through both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the C-4 chlorine atom. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the powerful electron-withdrawing nitrile group is at the C-3 position, which is ortho to the chlorine. This geometry is ideal for activating the C-4 position towards SNAr.
The mechanism involves a two-step process:
Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which provides significant stabilization.
Leaving Group Expulsion: The aromaticity is restored by the expulsion of the chloride ion, resulting in the net substitution of the chlorine atom by the nucleophile.
The C-4 chloro group serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Palladium-based catalysts are most commonly employed for these transformations. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples the C-4 position with an organoboron reagent (boronic acid or ester) to form a new C-C bond, typically to synthesize biaryl compounds. nih.govmdpi.com The reaction is usually catalyzed by a palladium complex such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like K₂CO₃ or KOH. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between the C-4 position and a terminal alkyne. nih.gov It is co-catalyzed by palladium and copper complexes, such as Pd(PPh₃)₄ and CuI. mdpi.com This method is used to introduce alkynyl moieties onto the indole scaffold.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the C-4 position with a primary or secondary amine. It is a premier method for synthesizing N-arylated products and would allow for the introduction of various amine functionalities at the C-4 position of the indole ring.
Heck Coupling: The Mizoroki-Heck reaction allows for the direct coupling of the C-4 chloro group with an alkene to form a substituted alkene at that position. nih.gov This reaction creates a sigma bond between two sp²-hybridized carbons through a C-H activation process. nih.gov
The following table outlines these important cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C | 4-Aryl-1H-indole-3-carbonitrile |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Base | C-C(sp) | 4-Alkynyl-1H-indole-3-carbonitrile |
| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | C-N | 4-(Dialkylamino)-1H-indole-3-carbonitrile |
| Heck | Alkene | Pd Catalyst, Base | C-C(sp²) | 4-Alkenyl-1H-indole-3-carbonitrile |
Photochemical and Electrochemical Reactivity Studies
The photochemical properties of indole derivatives are of significant interest, particularly for applications in fluorescent probes and materials science. Studies on related 4-cyanoindole (B94445) scaffolds provide insight into the potential photophysical behavior of this compound.
A study on fluorescent indole nucleoside analogues investigated a 4-cyanoindole (4CI) heterocycle. nih.gov The 4-cyano group is critical to the fluorescence of these compounds. For example, a nucleoside containing a 6-amino-4-cyanoindole core was found to be fluorescent, with its photophysical properties influenced by other substituents on the ring. nih.gov Changing a functional group from a nitrile to a methyl carboxylate ester or a carboxylic acid had measurable effects on the molar extinction coefficient and the Stokes shift. nih.gov This suggests that the electronic nature of substituents on the indole ring, including the C-4 chloro group and the C-3 nitrile group in the title compound, would play a crucial role in determining its specific absorption and emission characteristics. The chlorine atom, being electron-withdrawing, would likely influence the energy levels of the molecular orbitals involved in the electronic transitions, thus modulating the fluorescence profile.
Currently, specific electrochemical studies detailing the redox properties of this compound are not widely reported in the literature. Such studies would be valuable for understanding its behavior in redox reactions and for potential applications in electro-organic synthesis or as an electronic material.
Theoretical and Computational Chemistry Studies of 4 Chloro 1h Indole 3 Carbonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. For a substituted indole (B1671886) such as 4-chloro-1H-indole-3-carbonitrile, these calculations can elucidate the effects of the chloro and cyano substituents on the indole ring system.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating ground-state properties. In a typical DFT study of this compound, the geometry would be optimized to find the lowest energy arrangement of its atoms. Such calculations, often employing a basis set like 6-311G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. mdpi.com
The results would likely show a planar or nearly planar indole ring system. The introduction of the chlorine atom at the 4-position and the carbonitrile group at the 3-position would be expected to cause minor distortions in the local geometry of the indole ring compared to the parent molecule. The bond lengths and angles around these substituents would be of particular interest in understanding their electronic influence.
Interactive Table 1: Representative Optimized Geometrical Parameters for a Substituted Indole (Illustrative Data)
| Parameter | Bond | Predicted Value |
| Bond Length | C3-C11 | ~1.43 Å |
| C4-Cl | ~1.74 Å | |
| C11-N2 | ~1.16 Å | |
| Bond Angle | C2-C3-C11 | ~125° |
| C5-C4-Cl | ~120° | |
| Dihedral Angle | N1-C2-C3-C11 | ~180° |
Note: The data in this table is illustrative for a substituted indole and not specific to this compound.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atom of the cyano group and the chlorine atom, indicating their suitability for electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton of the indole ring, highlighting its acidic nature. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov In this compound, the HOMO is expected to be located primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the electron-withdrawing cyano group and the chlorinated benzene (B151609) portion of the indole.
Interactive Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The data in this table is illustrative and not specific to this compound.
Conformational Analysis and Energy Landscapes
For molecules with rotatable bonds, conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and their relative energies. While the indole ring itself is rigid, substituents can in principle have different orientations. For this compound, the primary focus of a conformational analysis would be relatively minor, as the key substituents are directly attached to the rigid ring system. However, computational methods could explore the potential energy surface related to very small out-of-plane deviations or intermolecular interactions in a condensed phase. In more complex indole derivatives, conformational analysis is critical for understanding their biological activity and physical properties. nih.gov
Computational Prediction of Spectroscopic Signatures (Excluding basic identification)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.
Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra. For this compound, a computational analysis would predict characteristic vibrational modes. These would include the N-H stretching vibration of the indole ring, the C≡N stretching of the nitrile group (a strong and sharp peak in the IR spectrum), and various C-C and C-N stretching and bending modes within the indole core. The C-Cl stretching vibration would also be predicted, typically in the lower frequency region of the spectrum. Comparing the computed spectrum with an experimental one can confirm the molecular structure and the successful synthesis of the compound.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the calculations would likely predict several absorption bands in the UV region, corresponding to π-π* transitions within the indole aromatic system. The presence of the chloro and cyano groups would be expected to shift these absorptions compared to unsubstituted indole.
Furthermore, computational studies can offer insights into the fluorescence properties of the molecule. While not all molecules fluoresce, indoles are known to be fluorescent. Calculations can help to understand the nature of the excited state from which fluorescence occurs and predict the emission wavelength. For some related indole derivatives, solvatochromism, a change in spectral properties with solvent polarity, has been observed and can be investigated computationally.
Interactive Table 3: Representative Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Feature | Predicted Value |
| IR | C≡N stretch | ~2230 cm⁻¹ |
| IR | N-H stretch | ~3400 cm⁻¹ |
| UV-Vis | λmax | ~280 nm, ~310 nm |
Note: The data in this table is illustrative and not specific to this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of this compound with its environment, such as solvent molecules or biological macromolecules. While specific MD studies on this exact compound are not extensively documented in the public domain, we can infer its behavior from simulations of analogous indole derivatives.
MD simulations can elucidate how the chloro and cyano substituents influence the solvation shell and interaction energies. For instance, studies on the interaction of indole and its derivatives with water and hydrogen sulfide (B99878) have shown that both σ-type (hydrogen bonding to the NH group) and π-type (interaction with the aromatic cloud) complexes are formed. nih.gov The presence of the electron-withdrawing chloro and cyano groups in this compound would be expected to alter the electrostatic potential surface of the molecule, thereby influencing the strength and geometry of these interactions.
The interaction energies for π-complexes of various indole analogs with water and hydrogen sulfide are quite similar, generally falling in the range of -13.5 to -18.8 kJ/mol. nih.gov For indole itself, a significantly more stable σ-type complex with water is observed, with an interaction energy of -23.6 kJ/mol. nih.gov In the case of this compound, the chlorine atom at the 4-position and the nitrile group at the 3-position would likely enhance the acidity of the N-H proton, potentially leading to stronger hydrogen bond donation in a protic solvent.
A hypothetical MD simulation of this compound in a water box would likely reveal a structured solvation shell around the polar functional groups. The nitrile nitrogen and the N-H group would be expected to form hydrogen bonds with water molecules. The chlorine atom, while generally considered hydrophobic, can participate in halogen bonding, a type of non-covalent interaction that could influence its interaction with specific protein residues or other solvent components.
MD simulations have also been employed to study the aggregation behavior of indole-based organic dyes used in dye-sensitized solar cells. nih.gov These studies show that aggregation can be mitigated by the addition of anti-aggregating agents. nih.gov For this compound, understanding its aggregation propensity is crucial for applications where solubility and molecular dispersion are key.
Table 1: Key Parameters in Molecular Dynamics Simulations of Indole Derivatives
| Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulation. A well-parameterized force field for halogenated aromatic compounds is crucial. |
| Solvent Model | Representation of the solvent (e.g., explicit water models like TIP3P or implicit models). | Influences the solvation free energy and the nature of intermolecular interactions. |
| Ensemble | Statistical mechanics ensemble used (e.g., NVT, NPT). | Controls the thermodynamic variables of the simulation (e.g., constant temperature, pressure). |
| Simulation Time | The duration of the simulation. | Needs to be long enough to sample relevant conformational changes and intermolecular events. |
| Analysis Metrics | Radial distribution functions, interaction energies, hydrogen bond analysis. | Provide quantitative data on the structure and energetics of intermolecular interactions. |
Computational Approaches to Reaction Mechanism Elucidation for this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. The synthesis of this compound can be approached through various synthetic routes, and computational methods can help in understanding and optimizing these pathways.
A common method for the introduction of a functional group at the 3-position of indoles is the Vilsmeier-Haack reaction. youtube.compcbiochemres.comwikipedia.org This reaction typically uses phosphorus oxychloride (POCl₃) and a substituted formamide, like N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as an electrophile. wikipedia.org While this reaction classically yields a 3-formylindole, modifications can lead to other functionalities. The synthesis of indole-3-carbonitriles can be achieved through the reaction of indole with reagents like cyanogen (B1215507) bromide or by conversion from the corresponding aldehyde.
A plausible synthetic route to this compound would involve the cyanation of 4-chloro-1H-indole. Computational studies, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanism of such a reaction. These studies can determine the most likely site of electrophilic attack on the 4-chloroindole (B13527) ring and the energetics of the subsequent steps.
The mechanism of the Vilsmeier-Haack reaction on indole has been described to proceed through the formation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. youtube.comwikipedia.org This electrophile then attacks the electron-rich 3-position of the indole ring. youtube.com A subsequent hydrolysis step yields the 3-formylindole. youtube.com DFT calculations can model this entire process, providing the geometries and energies of the reactants, transition states, and intermediates.
For the synthesis of this compound, a computational study could compare different cyanating agents and reaction conditions. For example, the reaction could proceed via a direct electrophilic cyanation or through a multi-step process involving the conversion of a pre-installed functional group.
Table 2: Key Computational Parameters for Reaction Mechanism Elucidation
| Parameter | Description | Application to this compound Synthesis |
| Level of Theory | The quantum mechanical method used (e.g., DFT, MP2). | B3LYP or M06-2X functionals are commonly used for organic reaction mechanisms. |
| Basis Set | The set of functions used to build molecular orbitals (e.g., 6-31G*, cc-pVTZ). | A sufficiently large and flexible basis set is needed to accurately describe the electronic structure. |
| Solvent Model | Implicit (e.g., PCM) or explicit solvent models. | Accounts for the influence of the solvent on the reaction energetics. |
| Transition State Search | Algorithms to locate the saddle point on the potential energy surface. | Identifies the highest energy point along the reaction coordinate, which determines the reaction rate. |
| IRC Calculation | Intrinsic Reaction Coordinate calculation. | Confirms that the found transition state connects the correct reactants and products. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Indole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For indole scaffolds, including this compound, QSAR/QSPR can be invaluable for predicting activities and properties, guiding the design of new derivatives.
Numerous QSAR studies have been performed on indole derivatives to model a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. These studies typically use a set of known active compounds to build a model based on various molecular descriptors. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).
For a molecule like this compound, key descriptors would include those related to its electronic properties (e.g., HOMO/LUMO energies, dipole moment), hydrophobicity (e.g., logP), and steric features. The presence of the chlorine atom significantly impacts the lipophilicity and electronic nature of the benzene portion of the indole ring, while the nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.
A hypothetical QSAR study on a series of substituted indole-3-carbonitriles could reveal the importance of the substituent at the 4-position. For instance, a model might show that an electronegative substituent at this position enhances a particular biological activity.
Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Indole Derivatives
| Descriptor Type | Example Descriptors | Potential Influence of Substituents in this compound |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | The chloro and cyano groups are electron-withdrawing, lowering HOMO/LUMO energies and affecting charge distribution. |
| Hydrophobic | LogP, Molar Refractivity | The chlorine atom increases lipophilicity compared to the unsubstituted indole. |
| Steric/Topological | Molecular Volume, Surface Area, Wiener Index | The size and shape of the molecule are influenced by the substituents. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The N-H group is a hydrogen bond donor; the nitrile nitrogen is a potential acceptor. |
QSPR models can predict various physicochemical properties such as solubility, boiling point, and partition coefficients. For halogenated compounds, specific descriptors accounting for polarizability and halogen bonding potential can improve the predictive power of the models. nih.gov
By developing robust QSAR/QSPR models for indole-3-carbonitrile derivatives, researchers can virtually screen libraries of compounds to identify candidates with desired properties, thereby accelerating the drug discovery and materials development process.
Chemical Derivatization and Structure Activity/property Relationship Sar/spr Studies of 4 Chloro 1h Indole 3 Carbonitrile Analogues
Systematic Modifications at the Indole (B1671886) Nitrogen (N-H) Position
The indole nitrogen serves as a crucial handle for introducing structural diversity. A variety of substituents, including alkyl, aryl, and sulfonyl groups, have been installed at this position, primarily through base-catalyzed reactions with corresponding alkylating or sulfonylating agents. mdpi.com For instance, the N-H position of 3-halogenated 2-trifluoromethylindoles has been successfully modified with methyl, benzyl (B1604629), and tosyl groups in high yields. mdpi.com
The nature of the N-substituent can significantly influence the electronic properties and biological activity of the resulting analogues. For example, in the context of developing anticancer agents, N-substituted indole derivatives have been synthesized and evaluated for their therapeutic potential. umich.edunih.gov Acylation reactions using reagents like ethyl chloroformate or chloroacetyl chloride in the presence of a base have yielded N-substituted indole derivatives. nih.gov Friedel-Crafts acylation has also been employed to introduce substituents at other positions of the indole ring. nih.gov These modifications are not merely for structural diversity; they play a critical role in modulating the molecule's interaction with biological targets.
| N-Substituent | Synthetic Method | Key Findings | Reference |
| Methyl, Benzyl, Tosyl | Base-catalyzed alkylation/sulfonylation | High yields for N-substitution of 3-halogenated 2-CF3-indoles. | mdpi.com |
| Alkyl/Aryl | Reaction with RNH2, followed by cyclization | Synthesis of 1-alkyl/aryl-5-hydroxy-2-methyl-3-ethoxycarbonyl indoles. | umich.edu |
| Ethoxycarbonyl, Chloroacetyl | Acylation with ethyl chloroformate or chloroacetyl chloride | Production of N-acylated indole derivatives. | nih.gov |
Variations at the C-3 Nitrile Group: Amide, Carboxylic Acid, and Other Transformations
The C-3 nitrile group of 4-chloro-1H-indole-3-carbonitrile is a versatile functional group that can be readily transformed into other important moieties, such as amides and carboxylic acids. These transformations dramatically alter the electronic and steric profile of the molecule, influencing its physicochemical properties and biological activity.
The hydrolysis of the nitrile to a carboxylic acid is a common transformation. For instance, in the synthesis of certain EGFR inhibitors, a trans (E) isomer of an N-Boc protected 5-chloro-3-(2-methoxyvinyl)-indole-2-carbonitrile intermediate was hydrolyzed with aqueous NaOH to yield the corresponding carboxylic acid. nih.gov This carboxylic acid derivative then served as a key intermediate for the synthesis of a series of carboxamides by coupling with various amines using BOP as a coupling reagent. nih.gov
Furthermore, the nitrile group can participate in cyclization reactions. For example, condensation of 1H-indole-3-carboxaldehyde with various active methylene (B1212753) compounds like cyanoacetamide and ethyl cyanoacetate (B8463686) leads to the formation of new C-C bonds and subsequent heterocycles. scirp.org The nitrile functionality in these products can then be further manipulated.
| Original Group (C-3) | Transformed Group | Reagents/Conditions | Significance | Reference |
| Nitrile | Carboxylic Acid | aq. NaOH | Creates a key intermediate for amide synthesis. | nih.gov |
| Carboxylic Acid | Carboxamide | BOP, DIPEA, DCM, various amines | Generates a library of amide derivatives for SAR studies. | nih.gov |
| Aldehyde (precursor) | Cyano-enone | Cyanoacetamide, Ethyl cyanoacetate | Forms versatile intermediates for further heterocycle synthesis. | scirp.org |
Exploration of Substituents on the Benzene (B151609) Ring of the Indole Core
The benzene portion of the indole nucleus presents multiple sites for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.
The introduction of additional halogen atoms onto the benzene ring of the indole core can have a profound impact on the molecule's properties. Halogenation of 2-trifluoromethylindole, for example, has been shown to yield 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. mdpi.com The position and nature of the halogen can influence the molecule's reactivity. For instance, the reaction of 3-halogeno-2-CF3-indoles with nucleophiles like 4-methylthiophenol is sensitive to the nature of the halogen. mdpi.com While chloroindoles tend to undergo nucleophilic substitution, bromo- and iodoindoles can lead to a mixture of substitution and reduction products. mdpi.com
In the context of biologically active molecules, halogenation is a key strategy. The chlorinated auxin, 4-chloroindole-3-acetic acid, found in certain plants, is synthesized from 4-chlorotryptophan. nih.govnih.govuwa.edu.au This highlights the natural occurrence and biological significance of halogenated indoles.
The electronic nature of the indole ring can be modulated by introducing electron-donating or electron-withdrawing groups onto the benzene ring. Indoles substituted with strong electron-withdrawing groups, such as nitro or phenylsulfonyl, at the 2- or 3-position have been shown to undergo nucleophilic addition and cycloaddition reactions. researchgate.net This altered reactivity opens up new avenues for the synthesis of diverse indole derivatives, including pyrroloindoles and carbazoles. researchgate.net
Conversely, the presence of electron-donating groups can also influence reactivity. For example, a substrate bearing two electron-donating groups on the aromatic ring was successfully used in a Madelung-type indole synthesis. clockss.org The electronic effects of these substituents are a critical consideration in designing synthetic routes and predicting the chemical behavior of the resulting indole analogues.
Synthesis of Fused-Ring Systems Incorporating the this compound Motif
The construction of fused-ring systems is a powerful strategy for creating more complex and rigid molecular architectures, which can lead to enhanced biological activity and selectivity. The this compound motif can serve as a building block for such systems.
For example, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been cyclized to form pyrido[3,4-b]indol-1-ones. nih.gov This cyclization, achieved by treating the carboxamide with PTSA in refluxing toluene, resulted in compounds with enhanced antiproliferative activity compared to their acyclic precursors. nih.gov This suggests that the rigidified, fused-ring structure is more favorable for binding to the biological target.
Another approach involves the use of indoles with electron-withdrawing groups in cycloaddition reactions to construct fused systems like furo[3,4-b]indoles. researchgate.net These examples demonstrate the utility of the indole core as a template for building intricate heterocyclic systems with potentially valuable properties.
| Starting Material Motif | Fused-Ring System | Synthetic Strategy | Impact on Properties | Reference |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Pyrido[3,4-b]indol-1-one | Intramolecular cyclization using PTSA | Enhanced antiproliferative activity. | nih.gov |
| Indole with electron-withdrawing group | Furo[3,4-b]indole | Cycloaddition reactions | Access to novel heterocyclic scaffolds. | researchgate.net |
Conformational Effects on Reactivity and Molecular Recognition
The three-dimensional conformation of this compound analogues plays a critical role in their reactivity and ability to interact with other molecules, including biological receptors. The planarity of the indole ring system is a key feature, although it can be distorted by bulky substituents.
In the solid state, the conformation of these molecules is influenced by intermolecular forces. For example, in the crystal structure of 4-chloro-1H-indole-2,3-dione, the molecules are linked through N—H⋯O hydrogen bonds to form infinite chains. researchgate.net These interactions, along with other close contacts like C—H⋯Cl, dictate the packing of the molecules in the crystal lattice. researchgate.net
Applications of 4 Chloro 1h Indole 3 Carbonitrile in Advanced Chemical Synthesis and Emerging Technologies
Role as a Versatile Synthetic Building Block for Complex Heterocyclic Structures
4-chloro-1H-indole-3-carbonitrile serves as a pivotal intermediate in the synthesis of complex nitrogen-containing heterocycles and natural product analogs. The presence of the chloro and cyano groups provides multiple reaction sites for further chemical transformations. Halogenated indoles are recognized as important synthetic building blocks for the total synthesis of complex natural products. nih.gov
The indole (B1671886) nucleus itself is a versatile building block in various cycloaddition reactions, which are atom-economical methods for constructing diverse heterocyclic frameworks. Current time information in Bangalore, IN. These reactions can lead to a wide array of complex and biologically relevant compounds, including cyclohepta[b]indoles and tetrahydrocarbazoles. Current time information in Bangalore, IN. The 4-chloro substituent on the indole ring can influence the regioselectivity and stereoselectivity of these cycloadditions.
Furthermore, the indole scaffold is central to the synthesis of tetracyclic indolines of the 1H-pyrrolo[2,3-d]carbazole family, which exhibit fascinating chemical diversity and significant biological activities. google.com Key strategies for constructing these scaffolds include nucleophilic additions, Diels-Alder reactions, and palladium-catalyzed coupling reactions, all of which can be initiated from a functionalized indole like this compound. google.com A patent describes a method for preparing 4-chloro indole compounds from N-protected indole-3-formaldehydes, highlighting their utility as precursors with good application prospects in biomedicine. nih.gov
The reactivity of the nitrile group at the C3 position can also be exploited. For instance, in related systems like 4-chloro-3-formylcoumarin, the formyl group (an analog of the nitrile) undergoes condensation with various nucleophiles to generate fused heterocyclic systems. mdpi.comorientjchem.org Similarly, the nitrile group of this compound can be hydrolyzed, reduced, or engaged in cycloadditions to create a variety of heterocyclic rings fused to the indole core.
Table 1: Synthetic Reactions Utilizing the Indole Scaffold
| Reaction Type | Reactant Scaffold | Products | Reference |
|---|---|---|---|
| [4+3] Cycloaddition | 2-Vinylindoles | Cyclohepta[b]indoles | Current time information in Bangalore, IN. |
| Cascade Annulation | Indolecarbaldehydes and Alkynes | Cyclopenta[b]indol-1(4H)-one | acs.orgacs.org |
| Palladium-Catalyzed Coupling | Tetracyclic Indolines | Diverse Indole Alkaloids | google.com |
Utilization in Material Science: Optoelectronic Applications, Polymer Chemistry
The unique electronic properties of the indole ring make it a promising candidate for applications in material science, particularly in the development of organic optoelectronic materials. Indole-containing polycyclic frameworks are found not only in pharmaceuticals but also in functional materials. acs.orgacs.org
Recent research has demonstrated that derivatives of indole-3-carbaldehyde, a close structural relative of this compound, can undergo rhodium-catalyzed cascade annulation with alkynes. acs.orgacs.org This process yields cyclopenta[b]indol-1(4H)-one structures, which can be further transformed into spiro[furan-2,2′-indoline]-3′,5-diones. acs.orgacs.org These resulting spirocyclic compounds have been shown to exhibit tunable fluorescence, emitting blue or green light. acs.orgacs.org One such compound displayed a distinct solvatochromic effect, where its fluorescence emission color changed with the polarity of the solvent. acs.orgacs.org This property is highly desirable for the development of chemical sensors and advanced imaging agents. The presence of a halogen like chlorine on the indole ring can further modulate these photophysical properties through the heavy-atom effect, potentially enhancing processes like intersystem crossing for applications in phosphorescent organic light-emitting diodes (OLEDs).
While the direct incorporation of this compound into polymers is not extensively documented, the broader class of vinyl-functionalized and methacrylate-functionalized aromatic compounds serves as a blueprint for its potential use. For example, copolymers of 4-chloro-3-methyl phenyl methacrylate (B99206) have been synthesized and studied for their thermal properties. researchgate.net By analogy, this compound could be chemically modified to introduce a polymerizable group, allowing its incorporation into novel polymers with tailored electronic and photophysical properties for use in organic electronics.
Table 2: Photophysical Properties of Indole-Derived Spirocyclic Compounds
| Compound Type | Excitation/Emission Properties | Key Finding | Reference |
|---|---|---|---|
| Spiro[furan-2,2′-indoline]-3′,5-diones | Blue or green fluorescence emission | Tunable emission and solvatochromism | acs.orgacs.org |
Development of Chemical Probes and Tools for Biological Research (e.g., fluorescent probes, affinity labels)
Chemical probes are essential tools for dissecting complex biological processes. The indole scaffold is a common feature in many bioactive molecules, making its derivatives, such as this compound, excellent starting points for the design of chemical probes. researchgate.net
The fluorescent properties observed in derivatives of related indole compounds suggest that this compound could be developed into fluorescent probes. acs.org These probes can be used to visualize biological targets and processes within living cells. The chlorine atom can also serve as a handle for further functionalization, allowing for the attachment of targeting moieties or other reporter groups.
A particularly powerful application is in the area of photoaffinity labeling (PAL). nih.gov PAL is a technique used to identify the specific protein targets of small molecules. nih.gov A photoaffinity probe typically consists of three components: a recognition element (the pharmacophore), a photoreactive group, and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye). nih.gov The this compound scaffold could serve as the recognition element. It can be chemically modified to include a photoreactive group, such as a diazirine or benzophenone, which upon irradiation with UV light, forms a highly reactive species that covalently bonds to the target protein. nih.govnih.gov The reporter tag then allows for the isolation and identification of the labeled protein. This approach is invaluable for drug discovery, helping to elucidate a drug's mechanism of action and identify potential off-target effects. nih.gov
Application in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and halogen bonding. The design of molecules that can selectively recognize and bind to each other is a central goal of this field.
The this compound molecule possesses several features that make it an interesting candidate for supramolecular chemistry. The indole N-H group is a hydrogen bond donor, while the nitrogen of the nitrile group is a hydrogen bond acceptor. The aromatic indole ring can participate in pi-pi stacking interactions. Crucially, the chlorine atom at the 4-position can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction that is increasingly being exploited in crystal engineering and molecular recognition.
Studies on related systems, such as 3- and 4-substituted diarylamides, have shown that the position of functional groups (including chloro and methyl groups) has a marked effect on molecular recognition and the formation of organized crystalline structures known as quasiracemates. mdpi.com This research highlights that subtle changes to the substitution pattern on an aromatic framework can dictate the outcome of self-assembly processes. mdpi.com Therefore, the specific arrangement of the chloro and cyano groups on the this compound scaffold provides a well-defined geometry of electrostatic and dispersive forces, which can be harnessed to direct the assembly of complex supramolecular architectures and for the selective recognition of guest molecules.
Catalytic Applications or Ligand Design Based on the Indole Scaffold
The indole scaffold is not only a building block but can also play an active role in catalysis, either as part of a catalyst's structure or as a ligand that coordinates to a metal center.
Research has demonstrated that the carbonyl groups at the C3-position of indoles can act as directing groups in palladium-catalyzed C-H functionalization reactions. acs.org This allows for the selective arylation of the indole C4-position. This principle of using a C3-substituent to direct a catalytic transformation at a different position on the indole ring is highly relevant to this compound. The nitrile group, being electronically similar to other carbonyl functionalities, could potentially direct similar catalytic C-H activation reactions.
Furthermore, a patent for preparing 4-chloro indole compounds specifically utilizes palladium acetate (B1210297) as a catalyst, underscoring the compatibility of this scaffold with transition metal catalysis. google.com The indole nitrogen, as well as the nitrile group, can act as coordination sites for metal ions. This allows for the design of novel indole-based ligands for a wide range of catalytic transformations. By modifying the substituents on the indole ring, the electronic and steric properties of the resulting metal complex can be fine-tuned to optimize catalytic activity and selectivity for specific chemical reactions.
Future Research Directions and Unexplored Avenues for 4 Chloro 1h Indole 3 Carbonitrile
Development of Asymmetric Synthesis Routes
The creation of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While methods for constructing the indole (B1671886) core are well-established, the development of catalytic asymmetric routes to specific derivatives like 4-chloro-1H-indole-3-carbonitrile is a burgeoning field. Future research should focus on producing enantiomerically pure forms of this compound and its derivatives, which is crucial for evaluating their stereospecific interactions in biological systems and for creating ordered chiral materials.
A promising avenue is the use of chiral catalysts to control the stereochemistry of reactions involving the indole nucleus. nih.govnih.gov Strategies could include:
Catalytic Asymmetric Dearomatization (CADA): This powerful technique can transform flat, achiral indoles into three-dimensional, chiral indolenine or indoline (B122111) structures. rsc.orgacs.org Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for such transformations, enabling the synthesis of complex fused indolines with excellent enantioselectivities. nih.govrsc.org Applying CADA to 2,3-disubstituted indoles derived from this compound could generate a library of novel, chiral scaffolds. rsc.org
Transition Metal Catalysis: Complexes of metals like rhodium, nickel, and zinc have been successfully employed in the enantioselective C-H functionalization of indoles. nih.govresearchgate.netacs.org For instance, rhodium(II) catalysts can facilitate the enantioselective functionalization of the indole C3 position. nih.gov Similarly, chiral nickel-N-heterocyclic carbene (NHC) catalysts have been used for the enantioselective C-H functionalization of the indole core. researchgate.net Developing a catalytic system that can directly and asymmetrically functionalize the this compound scaffold would be a significant advancement.
The table below outlines potential catalytic systems for the asymmetric synthesis of chiral derivatives from this compound.
| Catalytic System | Reaction Type | Potential Chiral Product | Reference |
| Chiral Phosphoric Acids (CPAs) | Friedel-Crafts Alkylation / Dearomatization | Chiral Fused Indolines | nih.gov |
| Rhodium(II) Tetracarboxylates | C-H Functionalization / Carbene Insertion | Enantioenriched α-Indolylacetates | nih.gov |
| Nickel(0) / Chiral NHC Ligand | C-H Functionalization / Annulation | Chiral Tetrahydropyridoindoles | researchgate.net |
| Zinc(II) / Bisoxazoline Complexes | Friedel-Crafts Alkylation | Chiral 3-Nitroalkyl Indoles | acs.org |
Exploration of Novel Bioorthogonal Transformations
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govacs.org This field has revolutionized the study of biomolecules in real-time. nih.gov The unique structure of this compound, featuring both a nitrile group and an indole ring, presents a dual opportunity for bioorthogonal applications.
Nitrile-Based Click Chemistry: The nitrile group is a valuable functional handle for bioorthogonal reactions. One of the most promising transformations is the biocompatible "click" reaction between heteroaromatic nitriles and molecules containing a 1,2-aminothiol motif, such as the N-terminal cysteine (Cys) residue in proteins. nih.govacs.org This reaction proceeds rapidly and specifically under physiological conditions to form a stable thiazoline (B8809763) product. nih.gov The reactivity of the nitrile can be tuned by the electronic properties of the aromatic ring; electron-withdrawing substituents, like the chloro group on the indole ring of the title compound, are known to increase the reaction rate. acs.org Future work could involve using this compound as a probe for labeling proteins with N-terminal cysteine for applications in imaging, drug delivery, or diagnostics. nih.gov
Indole-Based Bioconjugation: The indole nucleus itself can be a target for bioconjugation. Strategies have been developed to attach indole-containing molecules to antibodies and other biomolecules. nih.gov Furthermore, other bioorthogonal reactions, such as those involving isonitriles, tetrazines, or cyclopropenones, could be adapted. nih.govacs.org For example, the nitrile group of this compound could potentially be converted to an isonitrile, opening up a different set of bioorthogonal ligation possibilities. acs.org
The table below summarizes potential bioorthogonal reactions for this compound.
| Reactive Group | Bioorthogonal Partner | Resulting Linkage | Potential Application | Reference |
| 3-Carbonitrile | N-terminal Cysteine | Thiazoline | Protein Labeling, Imaging | nih.govacs.org |
| Indole N-H | Self-immolating linker | Carbamate | Antibody-Drug Conjugates | nih.gov |
| Derived Isonitrile | Chlorooxime | Oxadiazole | Dual-Labeling Experiments | acs.org |
| Indole Ring | Tetrazine | C-C bond via ligation | Cellular Imaging | nih.gov |
Investigation of Solid-State Properties for Material Science Applications
The arrangement of molecules in the solid state dictates crucial material properties such as conductivity, solubility, and optical behavior. The study of the crystal structure and polymorphism of this compound is a critical and unexplored area with direct implications for its use in materials science.
Investigations into the crystal structures of related indole derivatives reveal that intermolecular forces like hydrogen bonding (N-H···N, N-H···O) and π–π stacking interactions play a dominant role in their supramolecular assembly. nih.gov The presence of both a hydrogen bond donor (the indole N-H) and acceptor (the nitrile nitrogen) in this compound suggests a high propensity for forming robust, self-assembled structures. The chloro-substituent can also participate in halogen bonding, further directing the crystal packing.
Future research should focus on:
Single-Crystal X-ray Diffraction: Obtaining the crystal structure of this compound is the first step to understanding its solid-state behavior. This will reveal its molecular conformation, packing arrangement, and the specific intermolecular interactions that govern its structure. nih.gov
Polymorphism Screening: Many organic compounds can crystallize in multiple forms (polymorphs), each with different physical properties. A systematic screening for polymorphs of this compound under various crystallization conditions (e.g., different solvents, temperatures) is essential for identifying and characterizing potentially useful solid forms.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict crystal structures and rationalize the stability of different polymorphs. acs.org These studies can also predict electronic properties, such as band gaps and charge mobility, which are vital for applications in organic electronics. researchgate.net
Characterization of Physical Properties: Once different solid forms are identified, their physical properties, such as thermal stability (via TGA), melting point (via DSC), and photophysical properties (solid-state UV-vis and fluorescence spectroscopy), should be thoroughly characterized. acs.orgacs.org
Integration into Hybrid Functional Materials
The unique electronic and structural features of the indole scaffold make it an attractive building block for a new generation of functional materials. nih.govresearchgate.net Integrating this compound into larger molecular or macromolecular systems could lead to materials with novel electronic, optical, or recognition properties.
Indole-Based Polymers: Indole derivatives have been successfully incorporated into functional polymers, including polyesters and poly(N-arylene diindolylmethane)s. nih.govrsc.orgacs.org These materials have shown promising properties such as high thermal stability and solid-state fluorescence. nih.govrsc.org The this compound monomer could be polymerized, for example, through C-N coupling reactions, to create new polymers. rsc.org The resulting materials could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as electrode materials in electrochemical cells. researchgate.netgoogle.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. rsc.orgresearchgate.net The indole N-H and nitrile groups of this compound could serve as coordination sites for metal ions, making it a candidate for a new organic linker. MOFs containing this linker could be investigated for selective gas storage, catalysis, or for the controlled adsorption and release of guest molecules. rsc.orgfrontiersin.org For example, MOFs have been used to achieve highly selective C3-formylation of indole by utilizing the confinement effects of the pores. rsc.org
Hybrid Small Molecules for Electronics: Indole derivatives are known to be effective electron donors and are used as building blocks for electroluminescent materials and non-linear optical (NLO) chromophores. researchgate.net The electronic properties of the indole ring in this compound are modulated by both the electron-withdrawing chloro and cyano groups. nih.gov This unique electronic profile could be harnessed by synthesizing hybrid molecules where the indole unit is coupled with other electronically active moieties to create materials for organic electronics.
Advanced Mechanistic Studies Using Real-Time Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While classical mechanistic studies provide valuable insight, advanced real-time techniques can offer unprecedented detail about transient intermediates and reaction kinetics.
Real-Time NMR Spectroscopy: Techniques like FlowNMR allow for the non-invasive, real-time monitoring of chemical reactions as they occur. rsc.org This method can provide accurate kinetic data and help identify short-lived intermediates that are missed by conventional analysis. mpg.de Applying FlowNMR to reactions involving this compound, such as its alkylation or coupling reactions, could elucidate the precise sequence of steps and identify rate-determining stages. researchgate.netnih.gov
Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques coupled with UV-vis or fluorescence detection can measure reaction kinetics on the millisecond timescale. This would be particularly useful for studying the initial steps of bioorthogonal reactions or fast catalytic cycles involving the indole compound.
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. acs.orgresearchgate.netnih.govnih.gov Theoretical studies can map out entire potential energy surfaces, characterize transition states, and explain the origins of selectivity (e.g., regioselectivity in C-H functionalization). researchgate.netnih.gov Such computational investigations on this compound would complement experimental work, providing a detailed atomistic picture of its reactivity. For example, DFT could clarify how the chloro and cyano substituents influence the regioselectivity of electrophilic substitution on the indole ring. researchgate.net
The following table highlights advanced methods and their potential applications in studying the reactivity of this compound.
| Technique | Information Gained | Example Application | Reference |
| FlowNMR Spectroscopy | Real-time concentrations, kinetic profiles, intermediate identification | Monitoring the progress of a Pd-catalyzed cross-coupling reaction. | rsc.orgresearchgate.net |
| Stopped-Flow UV-vis | Fast reaction kinetics (ms scale) | Measuring the rate of a bioorthogonal click reaction. | nih.gov |
| DFT Calculations | Transition state structures, reaction pathways, selectivity origins | Elucidating the mechanism of asymmetric C-H functionalization. | researchgate.netnih.gov |
| In-situ Mass Spectrometry | Detection of transient intermediates | Identifying catalytic species in a Rh-catalyzed annulation. | acs.org |
Q & A
Q. Basic
- 1H/13C-NMR : Confirm substitution patterns:
- Aromatic protons (δ 7.2–8.1 ppm, multiplet integration for indole H-2, H-5, H-6, H-7).
- Chlorine’s deshielding effect shifts adjacent protons upfield by ~0.3 ppm .
- IR : CN stretch at ~2200 cm⁻¹; NH stretch (if unsubstituted) at ~3400 cm⁻¹ .
- HRMS : Exact mass matching [M+H]+ with <2 ppm error for molecular formula validation .
What strategies can resolve contradictions in biological activity data reported for this compound derivatives across different studies?
Advanced
Discrepancies often arise from assay variability. Standardize:
- Cellular models : Use isogenic cell lines to eliminate genetic background effects.
- Concentration ranges : Dose-response curves (e.g., 0.1–100 µM) with controls for solvent toxicity (e.g., DMSO <0.1%).
- Binding assays : Radioligand competition (e.g., [3H]PSB-12150 for receptor studies) under consistent buffer conditions (pH, ionic strength) . Meta-analyses using tools like MOE or PyMOL can correlate structural motifs (e.g., chloro vs. fluoro substituents) with activity trends .
What are the standard protocols for assessing the purity and stability of this compound in various solvents under different storage conditions?
Q. Basic
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; retention time compared to commercial standards .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) in solvents (DMSO, ethanol). Monitor by TLC (Rf shift) and NMR for decomposition byproducts (e.g., hydrolysis of CN to CONH2). Store under argon at –20°C in amber vials to prevent photodegradation .
How do substituent variations at the indole ring (e.g., halogenation, functional groups) influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Advanced
Electron-withdrawing groups (e.g., Cl, CN) activate the indole ring for nucleophilic substitution at C-3. Density Functional Theory (DFT) calculations show:
- Chlorine’s –I effect increases electrophilicity at C-2 and C-4, favoring Suzuki-Miyaura coupling with aryl boronic acids.
- Steric effects from bulky substituents (e.g., benzyl at N-1) reduce reaction rates; optimize using Pd(OAc)₂/XPhos catalytic systems .
- Cyano groups enable click chemistry (e.g., Huisgen cycloaddition) for bioconjugation, monitored by in situ FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
